benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a piperazine ring, which is further substituted with a phenyl-tetrazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, a multi-step synthesis is required:
Formation of Benzofuran Core: This can be achieved through the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of Phenyl-Tetrazole Group: This step involves the formation of the tetrazole ring, which can be synthesized through the cycloaddition of azides with nitriles.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The ketone group can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the ketone group can produce benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanol .
Scientific Research Applications
Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research has shown its potential as an anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Tetrazole Derivatives: Compounds such as losartan, which is used as an antihypertensive agent.
Uniqueness
Benzofuran-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to its combined structural features of benzofuran, piperazine, and tetrazole, which confer a broad spectrum of biological activities .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-21(19-14-16-6-4-5-9-18(16)29-19)26-12-10-25(11-13-26)15-20-22-23-24-27(20)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBZQSHCZGNUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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